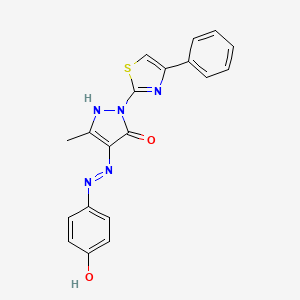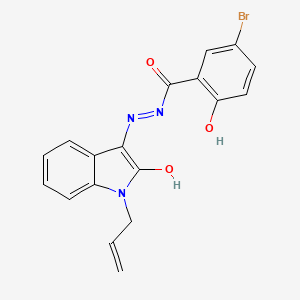![molecular formula C20H21Cl2NO5S B3452774 [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate](/img/structure/B3452774.png)
[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate
Overview
Description
[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate: is a complex organic compound characterized by its unique structure, which includes a butanoyl group, a chlorophenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of the Butanoyl Group: This step involves the acylation of a suitable precursor with butanoyl chloride under anhydrous conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using chlorobenzene and an appropriate catalyst.
Sulfonylation: The sulfonylamino group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of raw materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components.
Comparison with Similar Compounds
- [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-fluorophenyl] butanoate
- [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] butanoate
- [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-iodophenyl] butanoate
Comparison:
- Structural Differences: The presence of different halogen atoms (chlorine, fluorine, bromine, iodine) in similar compounds can lead to variations in reactivity and properties.
- Reactivity: The reactivity of these compounds can differ based on the nature of the halogen substituent, affecting their behavior in chemical reactions.
- Applications: While similar compounds may have overlapping applications, their unique properties can make them suitable for specific uses in research and industry.
Properties
IUPAC Name |
[4-[butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO5S/c1-3-5-19(24)23(29(26,27)16-10-7-14(21)8-11-16)15-9-12-18(17(22)13-15)28-20(25)6-4-2/h7-13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHUBRRCHIAHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide](/img/structure/B3452691.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B3452706.png)

![3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3452719.png)
![15-Morpholin-4-yl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B3452725.png)

![5-BROMO-2-HYDROXY-N'-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B3452742.png)

![2-[2-hydroxy-3-(phenylcarbamothioyldiazenyl)indol-1-yl]-N-phenylacetamide](/img/structure/B3452755.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl benzoate](/img/structure/B3452781.png)
![[2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate](/img/structure/B3452789.png)
![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate](/img/structure/B3452796.png)
